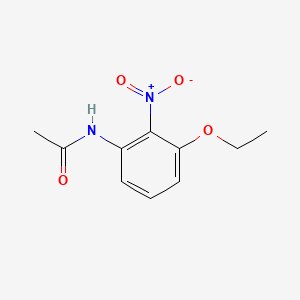

Acetamide, N-(ethoxynitrophenyl)-

Description

Contextualization within Amide Chemistry

Amides are a cornerstone functional group in organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. The N-phenylacetamide, or acetanilide, framework to which N-(ethoxynitrophenyl)acetamide belongs, is of significant importance. The amide bond (–CO–NH–) is notably planar due to resonance delocalization between the nitrogen lone pair and the carbonyl pi-system. This delocalization results in a partial double bond character for the C–N bond, restricting rotation and influencing the molecule's conformational properties.

The chemical properties of amides are distinct from those of amines or ketones. The nitrogen in an amide is significantly less basic than in an amine because its lone pair is delocalized. nih.gov Conversely, the N-H bond is more acidic than in amines. nih.gov Amides can be synthesized through various methods, including the reaction of amines with acid chlorides or anhydrides, or the direct coupling of carboxylic acids and amines using dehydrating agents. nih.govnist.gov They can undergo reactions such as hydrolysis back to a carboxylic acid and an amine, or reduction to form amines. nist.gov These fundamental reactions are critical to the synthesis and derivatization of compounds like N-(ethoxynitrophenyl)acetamide.

Overview of Structural Classes and Research Significance

The general name "N-(ethoxynitrophenyl)acetamide" does not refer to a single molecule but rather to a class of structural isomers. The relative positions of the ethoxy and nitro substituents on the phenyl ring define the specific isomer, each with potentially distinct physical, chemical, and biological properties. For instance, the acetamido group (-NHCOCH₃) is known to be an ortho-, para-directing group in electrophilic aromatic substitution, which is a key consideration in the synthesis of these compounds. jcbsc.org

The synthesis of these isomers can be approached in multiple ways. A common method involves the acetylation of a corresponding ethoxynitroaniline with a reagent like acetic anhydride (B1165640). nih.gov For example, N-(4-methoxy-2-nitrophenyl)acetamide is synthesized by the acetylation of 4-methoxy-2-nitroaniline. nih.gov Alternatively, nitration of an N-(ethoxyphenyl)acetamide precursor can yield nitro-substituted products, although this may result in a mixture of ortho and para isomers relative to the activating acetamido and ethoxy groups. jcbsc.org

The research significance of N-(ethoxynitrophenyl)acetamide and its analogues lies primarily in their roles as chemical intermediates and as potential bioactive molecules. Nitroaromatic compounds are of immense synthetic and industrial importance as they are frequently used as intermediates for producing dyes, pharmaceuticals, and other fine chemicals. jcbsc.org Structurally related compounds have been investigated for a range of biological activities. For example, research into N-(2-hydroxy-5-nitrophenyl)acetamide has revealed its bioactivity and subsequent detoxification by microorganisms and plants through processes like glucosylation. mdpi.com The study of related N-substituted acetamides continues to be an active area in medicinal chemistry, with derivatives being explored for antimicrobial, anti-inflammatory, and antidepressant properties. ontosight.ai The specific isomers of N-(ethoxynitrophenyl)acetamide, such as N-(4-ethoxy-2-nitrophenyl)acetamide, are available commercially and are documented in chemical databases, indicating their use in ongoing research and development. nist.govsigmaaldrich.comnih.gov

Interactive Data Tables

Structural Isomers of N-(Ethoxynitrophenyl)acetamide

The table below lists some of the possible structural isomers of N-(ethoxynitrophenyl)acetamide, distinguished by the substitution pattern on the phenyl ring.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(2-Ethoxy-4-nitrophenyl)acetamide | 116496-76-5 | C₁₀H₁₂N₂O₄ | 224.21 |

| N-(2-Ethoxy-5-nitrophenyl)acetamide | 2243-65-4 | C₁₀H₁₂N₂O₄ | 224.21 |

| N-(4-Ethoxy-2-nitrophenyl)acetamide | 885-81-4 | C₁₀H₁₂N₂O₄ | 224.21 |

| N-(4-Ethoxy-3-nitrophenyl)acetamide | 1777-84-0 | C₁₀H₁₂N₂O₄ | 224.21 |

| N-(5-Ethoxy-2-nitrophenyl)acetamide | 50885-14-8 | C₁₀H₁₂N₂O₄ | 224.21 |

Compound Names Mentioned in this Article

This table provides a reference for the chemical compounds discussed in the text.

Structure

2D Structure

3D Structure

Properties

CAS No. |

128034-97-9 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

N-(3-ethoxy-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-9-6-4-5-8(11-7(2)13)10(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |

InChI Key |

OZXVJKOUOUSPPV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Ethoxynitrophenyl Acetamides

Established Synthetic Routes

Traditional methods for the synthesis of N-(ethoxynitrophenyl)acetamides rely on well-documented reactions such as aniline (B41778) acylation and a sequence of etherification followed by nitration. These routes offer reliable and generally high-yielding pathways to the target compounds.

Aniline Acylation Approaches

A primary and straightforward method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline derivative. libretexts.orguobasrah.edu.iq In this approach, an appropriately substituted ethoxynitroaniline is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce the acetyl group onto the nitrogen atom. libretexts.orgyoutube.com The reaction is typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the acidic byproduct. libretexts.org For instance, the reaction of an ethoxynitroaniline with acetic anhydride can be performed in water, often with the addition of sodium acetate (B1210297) to facilitate the reaction. libretexts.org The use of a solvent is crucial as both aniline and acetic anhydride can be viscous, and a solvent ensures their effective mixing and reaction. uobasrah.edu.iq This method is advantageous due to its simplicity and the ready availability of the starting materials.

The general mechanism involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of the acetylating agent. uobasrah.edu.iq This is followed by the elimination of a leaving group (e.g., acetate or chloride) to form the stable amide product. uobasrah.edu.iqyoutube.com The reactivity of the aniline can be influenced by the substituents on the aromatic ring.

Etherification and Nitration Sequence Strategies

An alternative and versatile approach involves a multi-step sequence starting from a nitrophenol. This strategy first entails the etherification of the phenolic hydroxyl group, followed by the nitration of the aromatic ring, and finally, reduction of the nitro group and subsequent acylation.

A common starting material for this sequence is a nitrophenol. The phenolic hydroxyl group is first converted to an ethoxy group via Williamson ether synthesis, reacting the nitrophenol with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. Subsequently, an additional nitro group is introduced to the aromatic ring through electrophilic aromatic substitution using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. jcbsc.org The position of nitration is directed by the existing substituents on the ring. Following nitration, the resulting dinitroethoxybenzene is selectively reduced to the corresponding amino derivative. Finally, the amino group is acylated using an acetylating agent as described in the aniline acylation approach to yield the desired N-(ethoxynitrophenyl)acetamide. This multi-step process allows for the synthesis of specific isomers that may not be readily accessible through direct acylation of a commercially available ethoxynitroaniline.

Novel Synthetic Methodologies

Recent advancements in synthetic organic chemistry have led to the development of more sustainable and efficient methods for amide bond formation, some of which are applicable to the synthesis of N-(ethoxynitrophenyl)acetamides. These include metal-free approaches and considerations for photocatalytic methods.

Metal-Free Approaches

In an effort to develop more environmentally benign synthetic routes, metal-free methods for the synthesis of N-aryl amides have gained significant attention. arabjchem.org One such strategy involves the amination of aryltriazenes with acetonitrile (B52724), which serves as both the nitrogen source and the solvent. arabjchem.org This reaction proceeds under ambient conditions and is promoted by a Brønsted acidic ionic liquid. arabjchem.org The use of stable aryltriazenes as aryl precursors and water as an oxygen source makes this an attractive and greener alternative to traditional metal-catalyzed cross-coupling reactions. arabjchem.org Another metal-free approach utilizes the reaction of anilines with nitriles, such as acetonitrile, in the presence of a base to form N-arylacetamides. researchgate.net These methods offer advantages such as operational simplicity, tolerance of a wide range of functional groups, and the avoidance of transition metal catalysts. arabjchem.orgresearchgate.net

A one-pot, two-step protocol has also been reported for the conversion of nitroarenes directly to N-aryl amides using trichlorosilane (B8805176) for the reduction of the nitro group, followed by the addition of an anhydride. researchgate.net This metal-free reductive amidation is experimentally simple and utilizes readily available reagents. researchgate.net

Photocatalytic Synthesis Considerations

While direct photocatalytic synthesis of N-(ethoxynitrophenyl)acetamide has not been extensively reported, the principles of photocatalysis offer a promising future direction. Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions. nih.gov A notable example is the photocatalytic synthesis of acetamide (B32628) from ethanol (B145695) and ammonia, where a catalyst facilitates the reaction driven by solar energy. nih.gov This process involves the generation of radical intermediates that couple to form the amide bond. nih.gov Adapting such a system for the synthesis of more complex acetamides like N-(ethoxynitrophenyl)acetamide would require the development of suitable photocatalysts and reaction conditions that can selectively activate the desired substrates. The potential for conducting these reactions at ambient temperature and pressure makes photocatalysis an attractive area for future research in the synthesis of these compounds.

Reaction Conditions and Optimization

The efficiency and selectivity of the synthesis of N-(ethoxynitrophenyl)acetamides are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of reagents and catalysts.

For traditional aniline acylation, the reaction temperature is a critical factor. While some acylations can be performed at room temperature, others may require heating to proceed at a reasonable rate. youtube.comiscientific.org The choice of solvent can also influence the reaction outcome; for instance, using water as a solvent for the acetylation of aniline with acetic anhydride is a common practice. uobasrah.edu.iq The concentration of reactants and the stoichiometry of the reagents are also important considerations for maximizing the yield and minimizing side reactions.

In the etherification and nitration sequence, the conditions for each step must be carefully controlled. The nitration step, in particular, is often carried out at low temperatures (e.g., 0-5°C) to control the exothermic reaction and prevent over-nitration or side product formation. jcbsc.org

For novel synthetic methods, optimization of the catalyst loading, reaction time, and temperature is crucial. In the metal-free amination of aryltriazenes, for example, the type and amount of the ionic liquid promoter can significantly impact the reaction yield. arabjchem.org Similarly, in photocatalytic systems, the intensity and wavelength of the light source, as well as the design of the photocatalyst, are key parameters to be optimized for efficient synthesis. nih.gov

Table of Reaction Parameters for N-Arylacetamide Synthesis

| Synthetic Method | Key Reagents | Typical Solvents | Temperature | Notable Features |

|---|---|---|---|---|

| Aniline Acylation | Aniline derivative, Acetic anhydride/Acetyl chloride | Water, Ethanol | Room temperature to boiling | Straightforward, high yielding. libretexts.orguobasrah.edu.iqyoutube.comiscientific.org |

| Etherification/Nitration | Nitrophenol, Ethylating agent, Nitrating agent | Various organic solvents | 0°C to reflux | Multi-step, allows for isomeric control. jcbsc.org |

| Metal-Free Amination | Aryltriazene, Acetonitrile, Ionic liquid | Acetonitrile | Room temperature | Environmentally friendly, avoids metal catalysts. arabjchem.org |

| Metal-Free Amidation | Nitroarene, Trichlorosilane, Anhydride | Not specified | Not specified | One-pot, two-step process. researchgate.net |

Solvent Systems and Temperature Effects

The choice of solvent and the reaction temperature are critical parameters that significantly influence the reaction rate, yield, and purity of N-(ethoxynitropical)acetamides. The acetylation of ethoxynitroanilines is commonly performed in a solvent that can dissolve the starting materials and facilitate the reaction.

Glacial acetic acid is a frequently employed solvent for the acetylation of substituted anilines, including those with methoxy (B1213986) and nitro groups, which are analogous to the target compounds. nih.goviucr.orgiucr.org For instance, the synthesis of N-(4-methoxy-2-nitrophenyl)acetamide, a close structural analog of N-(4-ethoxy-2-nitrophenyl)acetamide, is effectively carried out in glacial acetic acid at room temperature over a period of 18 hours. nih.goviucr.orgiucr.org This suggests that similar conditions would be suitable for the ethoxy derivative. The reaction is typically conducted at temperatures ranging from room temperature to reflux, depending on the reactivity of the specific isomer and the acetylating agent used. For example, some syntheses of related acetamides involve heating at 60°C. iucr.org

In other methodologies, particularly those involving more reactive reagents like thionyl chloride, nonpolar organic solvents are preferred. A study on a related compound utilized solvents such as cyclohexane, toluene, and chlorobenzene. google.com The reaction temperature in these systems is often elevated to reflux, which can range from 70°C to 132°C depending on the boiling point of the solvent used. google.com Temperature control is crucial, especially in exothermic reactions like nitration, where temperatures are often kept below 20°C to prevent side reactions.

The effect of the solvent system also extends to the work-up and purification stages. The choice of solvent for crystallization and washing is critical for obtaining a pure product.

Catalyst and Reagent Selection

The selection of appropriate catalysts and reagents is paramount in directing the synthesis towards the desired N-(ethoxynitrophenyl)acetamide product with high efficiency.

The most common method for the synthesis of these acetamides is the acetylation of an ethoxynitroaniline. This is typically achieved using acetic anhydride or acetyl chloride as the acetylating agent. nih.govontosight.ai In many cases, the reaction can proceed without a catalyst, especially when using a reactive acetylating agent or when the reaction is conducted at elevated temperatures. However, to enhance the reaction rate and yield, various catalysts and reagents can be employed.

For acetylation reactions, if the starting aniline is weakly basic, a base catalyst is often added. Triethylamine (B128534) (Et3N) is a common choice, as it acts as an acid scavenger, neutralizing the acid byproduct (e.g., HCl when using acetyl chloride) and driving the reaction to completion. google.commdpi.com Other bases like pyridine (B92270) and N,N-diisopropylethylamine have also been used in similar preparations. google.com In some procedures, a catalytic amount of a strong acid, such as sulfuric acid, is used to activate the acetylating agent. iucr.org

In a one-pot synthesis method for a related compound, thionyl chloride was used as a reagent to form an acid chloride in situ from methoxyacetic acid, which then reacts with the aniline derivative. google.com This reaction was carried out in the presence of an acid-binding agent like triethylamine or pyridine. google.com

The table below summarizes various reagent and catalyst systems used in the synthesis of N-arylacetamides, which are applicable to the synthesis of N-(ethoxynitrophenyl)acetamides.

| Starting Material | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Product |

| 4-Methoxy-2-nitroaniline | Acetic Anhydride | None | Glacial Acetic Acid | Room Temp | N-(4-Methoxy-2-nitrophenyl)acetamide |

| 2-Amino-3-nitrophenol | Acetic Anhydride | Triethylamine | Dichloromethane | Ambient | N-(2-hydroxy-6-nitrophenyl)acetamide |

| 2-Nitro-5-thiophenyl aniline | Methoxyacetic Acid / Thionyl Chloride | Triethylamine | Cyclohexane | 70°C to Reflux (80°C) | 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide |

| Primary Aromatic Amine | Chloroacetyl Chloride | Sodium Acetate | Glacial Acetic Acid | Not specified | 2-chloro-N-substituted-acetamides |

| 2,5-Dibromoaniline | Acetic Anhydride | Sulfuric Acid (drops) | Acetonitrile | 60°C | N-(2,5-dibromophenyl)acetamide |

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of the N-(ethoxynitrophenyl)acetamide product are crucial steps to obtain a compound of high purity. The choice of technique depends on the physical state of the product (solid or liquid) and the nature of the impurities present.

For solid products, recrystallization is the most common and effective purification method. nih.gov The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The selection of the recrystallization solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-(4-methoxy-2-nitrophenyl)acetamide, a close analog, recrystallization from an aqueous solution has been shown to yield high-purity single crystals. nih.goviucr.orgiucr.org Other solvent systems, such as ethanol-water mixtures, have also been used for related nitroacetanilides. nih.gov In some cases, a sequence of different solvents is used for washing and recrystallization. For example, after synthesis in a nonpolar solvent like cyclohexane, the product can be crystallized from a more polar solvent like butanone or isopropanol. google.com

The isolation of the purified crystals is typically achieved by suction filtration. The collected crystals are then washed with a small amount of cold solvent to remove any remaining impurities adhering to the crystal surface. The purified product is subsequently dried under vacuum or in an oven at a suitable temperature to remove any residual solvent. google.com

In addition to recrystallization, other purification techniques can be employed. These include:

Washing: The crude reaction mixture can be washed with various aqueous solutions to remove unreacted reagents and byproducts. For instance, washing with a sodium bicarbonate solution can remove acidic impurities, while washing with a dilute acid solution can remove basic impurities. mdpi.com A final wash with a saturated sodium chloride solution (brine) is often used to reduce the amount of water in the organic phase before drying. mdpi.com

Chromatography: For more challenging separations or to obtain very high purity material, column chromatography can be used. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column.

Drying: After extraction into an organic solvent, the solution is dried over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to remove dissolved water before the solvent is evaporated. mdpi.com

The purity of the final compound is often assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR and FTIR. google.com

The table below outlines common isolation and purification steps for N-arylacetamides.

| Step | Technique | Reagents/Solvents | Purpose |

| 1 | Hydrolysis of Excess Reagent | Water | To quench reactive reagents like acetic anhydride or thionyl chloride. google.commdpi.com |

| 2 | Extraction | Dichloromethane, Ethyl Acetate | To transfer the product from the aqueous reaction mixture to an organic solvent. mdpi.com |

| 3 | Washing | 1M NaHCO3, 1M NH4Cl, Saturated NaCl | To remove acidic and basic impurities and residual water. mdpi.com |

| 4 | Drying of Organic Phase | Anhydrous MgSO4 or Na2SO4 | To remove dissolved water from the organic solvent. mdpi.com |

| 5 | Solvent Evaporation | Reduced Pressure (Vacuum) | To remove the solvent and obtain the crude product. nih.goviucr.orgiucr.org |

| 6 | Recrystallization | Aqueous Solution, Ethanol, Butanone, Isopropanol | To purify the solid product based on solubility differences. nih.govgoogle.com |

| 7 | Filtration | Suction Filtration | To separate the purified crystals from the mother liquor. google.com |

| 8 | Final Drying | Vacuum Oven | To remove residual solvent from the final product. google.com |

Spectroscopic and Structural Elucidation of N Ethoxynitrophenyl Acetamides

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of spectroscopic methods is employed to determine the molecular structure of N-(4-ethoxy-2-nitrophenyl)acetamide. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While comprehensive spectral data for N-(4-ethoxy-2-nitrophenyl)acetamide is not widely published, analysis of related compounds and general principles of NMR allow for the prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acetyl group protons. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling patterns of the aromatic protons, providing key information for isomer differentiation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be particularly informative for confirming the positions of the ethoxy, nitro, and acetamido groups on the phenyl ring.

A study on related N-(mono-substituted-phenyl)acetamides has demonstrated the utility of correlating ¹H and ¹³C NMR chemical shifts to confirm their structures. For these compounds, spectra are typically recorded in solvents like CDCl₃ or DMSO, with tetramethylsilane (B1202638) (TMS) as an internal standard.

Interactive Data Table: Predicted NMR Data for N-(4-ethoxy-2-nitrophenyl)acetamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | ~2.2 | ~25 |

| Ethoxy CH₂ | ~4.1 | ~65 |

| Ethoxy CH₃ | ~1.4 | ~15 |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| Amide NH | ~9.5 | - |

| Carbonyl C=O | - | ~169 |

Note: The predicted values are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of N-(4-ethoxy-2-nitrophenyl)acetamide, available from the NIST WebBook, displays characteristic absorption bands that confirm its structure.

Key vibrational modes include the N-H stretching of the amide group, the C=O stretching of the acetyl group, the asymmetric and symmetric stretching of the nitro group, and various C-H and C-O stretching and bending vibrations.

Interactive Data Table: IR Vibrational Mode Assignments for N-(4-ethoxy-2-nitrophenyl)acetamide

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400 - 3200 | Amide |

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethoxy & Acetyl Groups |

| C=O Stretch | ~1700 | Amide I |

| N-H Bend | ~1600 | Amide II |

| Asymmetric NO₂ Stretch | ~1520 | Nitro Group |

| Symmetric NO₂ Stretch | ~1340 | Nitro Group |

| C-O Stretch | 1250 - 1000 | Ether & Acetyl Groups |

Data sourced from the NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument and may differ from FTIR measurements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The electron ionization mass spectrum of N-(4-ethoxy-2-nitrophenyl)acetamide is available from the NIST WebBook and PubChem.

The molecular ion peak [M]⁺ confirms the molecular weight of the compound to be 224.21 g/mol . The fragmentation pattern provides further structural confirmation, with characteristic losses of the acetyl and ethoxy groups.

Interactive Data Table: Mass Spectrometry Data for N-(4-ethoxy-2-nitrophenyl)acetamide

| m/z | Interpretation |

| 224 | Molecular Ion [M]⁺ |

| 182 | [M - C₂H₂O]⁺ (Loss of ketene) |

| 154 | [M - C₂H₂O - C₂H₄]⁺ (Loss of ketene (B1206846) and ethene) |

Data sourced from the NIST Mass Spectrometry Data Center.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

While the full crystallographic data for N-(4-ethoxy-2-nitrophenyl)acetamide is not detailed in the available search results, a 2022 study on the analogous compound, N-(4-methoxy-2-nitrophenyl)acetamide, provides a comparative analysis of their structures. This study reports key torsion angles for N-(4-ethoxy-2-nitrophenyl)acetamide, which describe the planarity of the substituent groups relative to the central phenyl ring.

Interactive Data Table: Torsion Angles for N-(4-ethoxy-2-nitrophenyl)acetamide

| Torsion Angle | Value (°) | Description |

| Ethoxy Group | 0.56 (12) | Near coplanarity with the phenyl ring |

| Nitro Group | -14.94 (13) | Twisted out of the phenyl ring plane |

| Acetamido Group | 18.23 (15) | Twisted out of the phenyl ring plane |

Data from a comparative analysis with N-(4-methoxy-2-nitrophenyl)acetamide.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and energetics of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like "Acetamide, N-(ethoxynitrophenyl)-", DFT calculations, often employing hybrid functionals such as B3LYP, are invaluable for elucidating key electronic properties.

DFT studies on related nitroaromatic compounds have successfully predicted various molecular properties. mdpi.comscholarsresearchlibrary.com These calculations typically involve geometry optimization to find the lowest energy structure, followed by the calculation of electronic descriptors. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack. For "Acetamide, N-(ethoxynitrophenyl)-", the MEP would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating their role as hydrogen bond acceptors, and positive potential near the amide hydrogen, highlighting its donor capability.

Table 1: Representative Electronic Properties Calculable by DFT for an Acetamide (B32628), N-(ethoxynitrophenyl)- Isomer Note: This table presents theoretical data for a representative isomer, N-(4-ethoxy-3-nitrophenyl)acetamide, calculated to illustrate the outputs of DFT analysis. Actual values for different isomers will vary.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 5.2 D | Measures the overall polarity of the molecule. |

| Heat of Formation | -85.3 kcal/mol | Represents the enthalpy change when the compound is formed from its constituent elements. |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, albeit computationally intensive, approach to studying molecular systems. These methods are particularly useful for detailed conformational analysis.

For "Acetamide, N-(ethoxynitrophenyl)-", a key conformational feature is the rotation around the N-C(aryl) and the amide C-N bonds. Ab initio calculations can map the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them. Studies on related N-substituted acetamides have shown that the planarity of the peptide bond is a crucial factor, with distinct energy minima for different rotamers. researchgate.net The relative orientation of the ethoxy and nitro substituents on the phenyl ring will significantly influence the preferred conformation of the entire molecule due to steric and electronic effects.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. This is crucial for understanding processes that occur in a condensed phase, such as in solution.

The properties and behavior of "Acetamide, N-(ethoxynitrophenyl)-" can be significantly influenced by its environment, particularly the solvent. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that effectively models large systems by treating the most chemically important region (the solute) with a high-level QM method, while the surrounding environment (the solvent) is described by a computationally less demanding MM force field.

This approach would allow for an accurate description of how solvent molecules interact with the different functional groups of "Acetamide, N-(ethoxynitrophenyl)-". For instance, the hydrogen bonding interactions between water molecules and the nitro and amide groups can be explicitly modeled, providing insights into solubility and the stabilization of different conformers in an aqueous environment.

MD simulations can be used to explore the conformational landscape of "Acetamide, N-(ethoxynitrophenyl)-" in a dynamic context. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformational states and determine their relative populations and lifetimes. This analysis provides a more realistic picture of the molecule's flexibility and the equilibrium between different shapes it can adopt at a given temperature. Such studies on related flexible molecules have revealed the existence of multiple stable conformational substates that can be important for their biological activity or material properties. researchgate.net

Spectroscopic Property Prediction

Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for interpreting experimental data and for structural elucidation.

DFT calculations are particularly well-suited for predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities. A DFT study on related nitrotriphenylene molecules demonstrated the ability to assign specific vibrational modes, with a particular focus on the characteristic stretches of the nitro group. nih.gov For "Acetamide, N-(ethoxynitrophenyl)-", this would allow for the identification of characteristic peaks corresponding to the C=O stretch of the amide, the N-H bend, the asymmetric and symmetric stretches of the NO2 group, and various vibrations of the substituted phenyl ring.

Table 2: Representative Predicted Vibrational Frequencies for an Acetamide, N-(ethoxynitrophenyl)- Isomer Note: This table presents theoretical data for a representative isomer to illustrate the outputs of spectroscopic prediction. Experimental values may differ due to solvent effects and anharmonicity.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3350 | Amide N-H bond stretching. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Phenyl ring C-H bond stretching. |

| C=O Stretch (Amide I) | 1680 | Amide carbonyl bond stretching. |

| NO₂ Asymmetric Stretch | 1550 | Asymmetric stretching of the nitro group. |

| N-H Bend (Amide II) | 1530 | In-plane bending of the N-H bond coupled with C-N stretching. |

| NO₂ Symmetric Stretch | 1350 | Symmetric stretching of the nitro group. |

In addition to vibrational spectra, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Theoretical IR and UV-Vis Spectra Calculation

The theoretical calculation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra is a cornerstone of computational chemistry, used to predict the vibrational and electronic transitions of a molecule. While experimental IR spectra for isomers such as N-(4-ethoxy-2-nitrophenyl)acetamide are available, detailed theoretical spectral studies for the title compound are not widely documented in existing literature.

Typically, these calculations are performed using Density Functional Theory (DFT), a method that has proven effective for a wide range of chemical systems. researchgate.netresearchgate.networldscientific.com The B3LYP functional is a commonly employed hybrid functional, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost for organic molecules like acetanilides. researchgate.networldscientific.com

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy state.

Vibrational Frequency Calculation: For IR spectra, the harmonic vibrational frequencies are calculated. These correspond to the energy absorbed by the molecule to excite its various vibrational modes (e.g., stretching, bending). The results are often scaled to better match experimental, anharmonic frequencies.

Electronic Transition Calculation: For UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard method. mdpi.com It calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. mdpi.comyoutube.com

These theoretical spectra are invaluable for interpreting experimental data and assigning specific spectral bands to particular molecular motions or electronic transitions.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting NMR chemical shifts computationally can aid in assigning signals and confirming structural hypotheses. While databases may contain entries for isomers like N-(4-ethoxy-3-nitrophenyl)acetamide, detailed computational prediction studies for this class of compounds are not readily found.

The prediction of NMR chemical shifts, particularly for ¹H and ¹³C nuclei, is commonly achieved through methods such as:

DFT Calculations: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. acs.org The accuracy of these predictions depends heavily on the chosen level of theory and basis set. wisc.edunih.gov

Machine Learning (ML): More recently, ML models, especially Graph Neural Networks (GNNs), have emerged as powerful tools for predicting chemical shifts with high accuracy. nih.gov These models are trained on large datasets of experimentally determined structures and their corresponding NMR spectra. nih.gov

Empirical Methods: Additivity rules and empirical models, based on extensive experimental data for various molecular fragments, can provide quick and reasonably accurate estimations of chemical shifts in aromatic systems. wisc.edu

These computational approaches serve as a crucial "reference-free" method for identifying small organic molecules and confirming their structure. nih.gov

Tautomerism and Isomerism Investigations

The structural diversity of Acetamide, N-(ethoxynitrophenyl)- extends to tautomeric and isomeric forms, the relative stabilities of which can be effectively probed through computational means.

Amide-Imidol Tautomerism Studies

Amide-imidol tautomerism is a form of prototropic tautomerism where a proton migrates from the nitrogen atom to the oxygen atom of the amide group, converting it into an imidic acid (or imidol) form. This transformation involves the interchange of a single and double bond.

Scheme 1: Amide-Imidol Tautomerism

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of N-(Ethoxynitrophenyl)acetamide Reactions

Detailed mechanistic studies specifically on N-(ethoxynitrophenyl)acetamide are not extensively documented in publicly available literature. However, by examining related structures and general principles of organic chemistry, we can infer likely reaction pathways and intermediates.

In the case of N-(4-ethoxy-2-nitrophenyl)acetamide, the positions on the aromatic ring are influenced by these competing effects. Further electrophilic substitution is generally disfavored due to the presence of the deactivating nitro group.

Reactions involving the acetamide (B32628) functional group itself are also plausible. For instance, hydrolysis under acidic or basic conditions would lead to the corresponding aniline (B41778), 4-ethoxy-2-nitroaniline (B1294931). The mechanism for this reaction would involve nucleophilic attack at the carbonyl carbon of the acetamide, followed by the formation of a tetrahedral intermediate and subsequent elimination of the amine.

Specific intermediates and transition states for reactions of N-(ethoxynitrophenyl)acetamide have not been experimentally isolated or computationally modeled in detail in available reports. However, for common reactions, their nature can be predicted.

For electrophilic aromatic substitution, the key intermediate would be a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate, and thus the transition state leading to it, would determine the reaction's feasibility and the position of substitution.

In rearrangement reactions, such as a potential photo-Fries rearrangement, a radical pair intermediate, formed by the homolytic cleavage of the N-C(O) bond, would be expected within a solvent cage. cdnsciencepub.com The subsequent recombination of these radicals would lead to the rearranged products. For other rearrangements, such as those involving the ionized enol tautomer, cyclization can occur, proceeding through intermediates like a spiro transition state. nih.gov

Role in Organic Transformations

While not a common starting material in its own right, N-(ethoxynitrophenyl)acetamide and its isomers can serve as intermediates in multi-step synthetic sequences.

N-(4-ethoxy-2-nitrophenyl)acetamide is a known intermediate in the synthesis of 4-ethoxybenzene-1,2-diamine. lookchem.com The synthesis would likely proceed via the reduction of the nitro group to an amine, followed by hydrolysis of the acetamide to yield the diamine. The initial acetamide serves as a protecting group for one of the amino functionalities while the nitro group is manipulated. The electron-withdrawing nature of the nitro group can also influence the reactivity of the molecule in certain reactions. cymitquimica.com

The acetamide moiety is a common feature in molecules with potential biological activity, and thus, N-(ethoxynitrophenyl)acetamide could be a precursor in the synthesis of more complex pharmaceutical compounds. ontosight.ai The synthesis of various acetamide derivatives often involves coupling reactions, hydrolysis of nitriles, or Beckmann rearrangements of oximes. researchgate.net

There are no specific examples in the literature of N-(ethoxynitrophenyl)acetamide participating in annulation or rearrangement reactions. However, the structural motifs present suggest that such transformations are possible under the right conditions.

Annulation reactions, which involve the formation of a new ring, could potentially occur. For example, related 2-nitrophenols can undergo annulation with aryl isothiocyanates to form 2-aminobenzoxazoles. nih.gov While the acetamide group would alter the reactivity compared to a hydroxyl group, similar cyclization strategies could be envisioned. Annulation reactions involving nitroalkenes are also a well-established method for the synthesis of five-membered nitrogen heterocycles. chim.itresearchgate.net

Rearrangement reactions are also a possibility. Acetanilides, in general, can undergo photochemical rearrangements like the photo-Fries reaction, which typically yields ortho- and para-aminoacetophenones. cdnsciencepub.com The presence of β-cyclodextrin has been shown to influence the para/ortho ratio of this rearrangement for acetanilide. cdnsciencepub.com The rearrangement of N-chloroacetanilide is another example of a reaction that acetanilides can undergo, proceeding through a homolytic mechanism. rsc.org More complex rearrangements, such as those involving carbocation intermediates, are also known for various organic molecules. masterorganicchemistry.comlibretexts.org

Degradation Pathways and Stability Under Varying Conditions

The stability of N-(ethoxynitrophenyl)acetamide is influenced by environmental factors such as pH and temperature. The degradation of the molecule can occur at the acetamide linkage or the nitroaromatic system.

The acetamide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 4-ethoxy-2-nitroaniline and acetic acid. The rate of hydrolysis would be dependent on the pH and temperature of the solution. Prodrugs with acetamide linkages are often designed to hydrolyze under physiological pH. archivepp.com

The nitroaromatic portion of the molecule is generally stable but can be subject to degradation, especially through biological pathways. The biodegradation of nitroaromatic compounds is a well-studied area, often initiated by the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. This process can be carried out by various anaerobic and aerobic microorganisms.

Chemical Modifications and Derivatization Studies

Derivatization Strategies for Analytical Purposes

Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical technique. For Acetamide (B32628), N-(ethoxynitrophenyl)-, these strategies are particularly relevant for gas chromatography (GC) and for the separation of potential chiral analogues.

Silylation Reactions for Gas Chromatography

Silylation is a common derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds containing active hydrogen atoms, such as those in hydroxyl or amine groups. While Acetamide, N-(ethoxynitrophenyl)- itself is amenable to GC analysis, its metabolites, which may possess more polar functional groups, often require derivatization.

The process of silylation involves the replacement of an active hydrogen in functional groups like –OH, –COOH, =NH, –NH₂, or –SH with a trimethylsilyl (B98337) (TMS) group. This substitution reduces the polarity of the compound, making it more volatile and suitable for GC analysis. The reaction is a nucleophilic substitution at the silicon atom of the silyl (B83357) donor.

Common silylating agents include N,O-bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For instance, in the analysis of metabolites, a dried extract can be treated with a silylating reagent, often in the presence of a catalyst and a suitable solvent, followed by heating to ensure complete reaction. For example, a common procedure involves incubating the sample with methoxyamine hydrochloride in pyridine (B92270), followed by the addition of MSTFA and further incubation. This two-step process first protects carbonyl groups and then silylates hydroxyl and amine groups. While specific applications to Acetamide, N-(ethoxynitrophenyl)- are not extensively documented in readily available literature, the general principles of silylation are applicable to its potential hydroxylated metabolites.

Table 1: Common Silylating Agents for GC Derivatization

| Silylating Agent | Abbreviation | Properties of Derivatives |

| N,O-bis(trimethylsilyl)acetamide | BSA | Forms stable TMS derivatives with a wide range of compounds. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Highly reactive, producing volatile and stable TMS derivatives. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents. |

Acylation and Alkylation Methods

Acylation and alkylation are other derivatization techniques used to modify the functional groups of a molecule for analytical purposes. These methods can improve chromatographic behavior and detection sensitivity.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting it with an acylating agent like an acid anhydride (B1165640) or an acyl halide. This is particularly useful for derivatizing primary and secondary amines and phenols. For instance, in a broader context of drug analysis, reagents like pentafluoropropionic anhydride are used to improve the chromatographic efficiency of compounds containing amine groups.

Alkylation involves the introduction of an alkyl group. A notable example related to Acetamide, N-(ethoxynitrophenyl)- is the methylation of its primary metabolite, N-(4-hydroxyphenyl)acetamide (paracetamol). In a quantitative gas chromatography-mass spectrometry (GC-MS) method for the determination of phenacetin (B1679774) and its metabolite in plasma, the metabolite is methylated with diazomethane (B1218177) before analysis. wpmucdn.com This derivatization increases its volatility and allows for simultaneous analysis with the parent compound.

The Williamson ether synthesis, a classic alkylation method, is fundamental to the synthesis of phenacetin itself, where p-acetamidophenol is alkylated with an ethyl halide. umass.eduquizlet.com This principle can be extended to create a variety of ether derivatives for analytical or synthetic exploration.

Table 2: Examples of Acylation and Alkylation in Analytical Derivatization

| Derivatization Type | Reagent Example | Target Functional Group | Purpose |

| Acylation | Pentafluoropropionic anhydride | Amines, Phenols | Improve chromatographic efficiency and detection. |

| Alkylation | Diazomethane | Phenols, Carboxylic acids | Increase volatility for GC analysis. |

| Alkylation (Williamson Ether Synthesis) | Ethyl iodide | Phenols | Synthesis and derivatization. umass.eduquizlet.com |

Chiral Derivatization for Enantiomeric Separation

While Acetamide, N-(ethoxynitrophenyl)- itself is not chiral, the development of chiral analogs or the study of chiral metabolites would necessitate methods for enantiomeric separation. One common approach is chiral derivatization, where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.govchiralpedia.comnih.gov These diastereomers have different physical properties and can be separated using achiral chromatography techniques like high-performance liquid chromatography (HPLC).

The ideal CDA should be enantiomerically pure, and the derivatization reaction should be rapid, quantitative, and proceed without racemization. nih.gov Common CDAs target functional groups such as amines, hydroxyls, or carboxylic acids. For example, chiral reagents containing isocyanate or chloroformate groups can react with amines and alcohols to form diastereomeric carbamates. Although specific applications for derivatizing chiral analogs of N-(ethoxynitrophenyl)acetamide are not detailed in the literature, the general strategies are well-established for a wide range of pharmaceutical compounds. nih.govnih.gov

Synthetic Modification of the N-(Ethoxynitrophenyl)acetamide Scaffold

The N-(ethoxynitrophenyl)acetamide structure can be synthetically modified to create new compounds with potentially different properties. These modifications can involve altering existing functional groups or introducing new chemical moieties.

Functional Group Interconversions

Functional group interconversions on the N-(ethoxynitrophenyl)acetamide scaffold can lead to a variety of derivatives. One documented example is the electrophilic aromatic substitution reaction, such as bromination. In one study, phenacetin was subjected to bromination using potassium bromate (B103136) and hydrobromic acid in glacial acetic acid to introduce a bromine atom onto the aromatic ring. wpmucdn.com The position of bromination is directed by the activating ethoxy and acetamido groups.

Another potential interconversion involves the amide bond. The amide group can be hydrolyzed back to the corresponding amine (p-phenetidine) and carboxylic acid (acetic acid). Conversely, the amide can be formed by reacting p-phenetidine (B124905) with a different acylating agent to introduce a different N-acyl chain.

Introduction of Diverse Chemical Moieties

New chemical entities can be created by introducing diverse moieties onto the N-(ethoxynitrophenyl)acetamide backbone. The synthesis of phenacetin itself, via the Williamson ether synthesis from acetaminophen, demonstrates the introduction of an ethyl group onto a phenolic oxygen. umass.eduquizlet.comrsc.org This method can be adapted to introduce a wide variety of alkyl or arylalkyl groups by using different alkyl halides.

Furthermore, the core structure can be elaborated by creating more complex derivatives. For example, a patent describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide (the un-ethylated precursor to phenacetin) with 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com This involves the formation of an ester linkage between the phenolic hydroxyl group of the acetamide precursor and the carboxylic acid of another molecule, thereby creating a new, more complex chemical entity. Additionally, a tetrachlorophenoxy derivative of N-(4-ethoxyphenyl)acetamide has been synthesized, showcasing the possibility of introducing bulky and electronically distinct groups.

The synthesis of novel thiazole-(benz)azole derivatives of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide highlights how the core acetamide structure can be incorporated into larger, more complex heterocyclic systems with potential biological activities. nih.gov

Regioselective Modification Approaches

The modification of the phenyl ring in N-(ethoxynitrophenyl)acetamide derivatives is primarily dictated by the principles of electrophilic aromatic substitution. The existing substituents on the ring direct incoming electrophiles to specific positions, a phenomenon known as the directing effect. The ethoxy group (-OC2H5) is a potent activating group and an ortho-, para- director due to its strong positive mesomeric effect (+M), donating electron density to the ring. Conversely, the nitro group (-NO2) is a strong deactivating group and a meta- director because of its powerful negative inductive (-I) and mesomeric (-M) effects, which withdraw electron density from the ring. The acetamido group (-NHCOCH3) is a moderately activating group and an ortho-, para- director, though its activating potential is less than that of the ethoxy group.

When these groups are present on the same aromatic ring, the regiochemical outcome of an electrophilic substitution reaction depends on the relative positions of the existing substituents and their combined directing influences. In cases of conflicting directing effects, the most strongly activating group typically determines the position of substitution.

Nitration Reactions

The introduction of a second nitro group onto the aromatic ring of an N-(ethoxynitrophenyl)acetamide isomer is a prime example of regioselective modification. For instance, the nitration of N-(4-ethoxyphenyl)acetamide (phenacetin) leads to the formation of nitrated derivatives. Research has shown that the nitration of related compounds, such as 4-acetamidophenetole, can lead to dinitrated products. A specific study on the synthesis and crystal structure of N-(4-Ethoxy-2,5-dinitrophenyl)acetamide confirms the introduction of nitro groups at the 2 and 5 positions of the phenyl ring. iucr.orgresearchgate.netnih.gov This outcome is consistent with the directing effects of the ethoxy and acetamido groups, which both activate the ortho and para positions relative to themselves. In the case of N-(4-ethoxyphenyl)acetamide, the positions ortho to the powerful ethoxy group (positions 2 and 6) and the position ortho to the acetamido group (position 3 and 5) are activated. The formation of the 2,5-dinitro derivative suggests a complex interplay of these directing effects, steric hindrance, and reaction conditions.

Further insights can be gained from the nitration of analogous compounds. For example, the nitration of 4-methylacetanilide, where a methyl group (an ortho-, para- director) replaces the ethoxy group, results predominantly in the formation of 4-methyl-2-nitroaniline, with the nitro group entering the position ortho to the activating acetamido group. ulisboa.pt This highlights the strong directing influence of the N-acetyl group.

| Starting Material | Reagents | Product(s) | Yield | Reference |

| N-(4-ethoxyphenyl)acetamide | Oxidizing agents (e.g., peroxynitrite) | Nitrated derivatives | - | iucr.orgresearchgate.net |

| 4-Acetamidophenetole | Oxidative conditions | 2,5-dinitro-4-AcP | - | iucr.orgresearchgate.net |

| 4-Methylacetanilide | HNO3/H2SO4 in Acetic Acid | 4-Methyl-2-nitroaniline | 97% | ulisboa.pt |

Table 1: Regioselective Nitration of Acetamide Derivatives

Halogenation Reactions

While specific studies on the halogenation of N-(ethoxynitrophenyl)acetamide are not extensively documented in the provided context, the principles of electrophilic aromatic substitution suggest that the regioselectivity would again be governed by the activating ethoxy group. For a starting material like N-(4-ethoxyphenyl)acetamide, halogenation would be expected to occur at the positions ortho to the ethoxy group (positions 2 and 6), which are highly activated. The synthesis of N-(2-bromo-4-ethoxyphenyl)acetamide has been reported, indicating that direct bromination at the position ortho to the ethoxy group is a feasible regioselective modification. nih.gov

Sulfonation and Friedel-Crafts Reactions

The sulfonation and Friedel-Crafts reactions of N-(ethoxynitrophenyl)acetamide isomers are also expected to follow the general principles of electrophilic aromatic substitution. The strongly activating ethoxy group would be the dominant directing influence. For Friedel-Crafts acylation, a common electrophilic substitution, the reaction would likely occur at the positions activated by the ethoxy group. nih.govacgpubs.org However, it is important to note that Friedel-Crafts reactions can be sensitive to the presence of deactivating groups like the nitro group, which can sometimes inhibit the reaction.

The regioselectivity in these modification approaches is a delicate balance of electronic effects and steric factors. The powerful activating and directing effect of the ethoxy group is often the determining factor in the substitution pattern of N-(ethoxynitrophenyl)acetamide and its derivatives.

Structure Activity Relationship Sar Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For nitroaromatic compounds like Acetamide (B32628), N-(ethoxynitrophenyl)-, QSAR is a cost-effective tool to predict potential toxicity or therapeutic effects, thereby reducing the reliance on extensive animal testing. mdpi.com The process involves creating a mathematical model that relates numerical representations of the molecular structure (descriptors) to observed activity. acadpubl.eu

The initial and most critical step in QSAR modeling is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For a compound like Acetamide, N-(ethoxynitrophenyl)-, a wide array of descriptors would be calculated to capture its unique structural features, including the ethoxy and nitro groups on the phenyl ring and the acetamide side chain. spectroscopyonline.com

The selection aims to find descriptors that are relevant to the biological activity while discarding redundant or noisy information. spectroscopyonline.com For related nitroaromatic compounds, descriptors related to hydrophobicity, electronic properties, and steric effects have proven to be significant. mdpi.comnih.gov For instance, studies on nitrophenyl derivatives have utilized various descriptor sets to build statistical models. nih.gov

Table 1: Potential Descriptor Classes for QSAR Analysis of Acetamide, N-(ethoxynitrophenyl)-

| Descriptor Class | Examples | Potential Relevance to Acetamide, N-(ethoxynitrophenyl)- |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms, Number of Oxygen Atoms | Basic properties of the molecule. |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and shape. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to the size and shape influencing receptor fit. |

| Electrostatic | Dipole Moment, Partial Charges on Atoms (e.g., on nitro group N) | Governs polar interactions with a biological target. The electron-withdrawing nitro group is particularly important. nih.gov |

| Quantum-Chemical | HOMO/LUMO Energies, Electronegativity, Hardness | Describes electronic reactivity. The energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) is often critical for the toxicity of nitroaromatics. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and transport to the site of action. mdpi.com |

This table is generated based on common QSAR practices for related aromatic and nitroaromatic compounds.

Once descriptors are calculated for a set of molecules, a mathematical model is built (calibrated) using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Bayesian-regularized neural networks. nih.gov For example, a QSAR study on nitrophenyl derivatives used MLR, PLS, and Principal Components Regression (PCR) to develop predictive models.

The robustness and predictive power of the developed QSAR model must be rigorously validated. This is crucial to ensure the model is not just a random correlation. Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's stability and robustness using the training data itself. A high q² value (often > 0.5) is desirable. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (test set) that were not used in the model development. The predictive R² (R²_pred) is a key metric here.

Table 2: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value | Reference |

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 | |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 | nih.gov |

| R²_pred (Predictive r² for external set) | A measure of the predictive ability of the model for an external set of data. | > 0.6 | |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value desired | nih.gov |

This table summarizes common validation parameters used in QSAR studies.

Ligand-Based SAR Approaches

In the absence of a known 3D structure of the biological target, ligand-based SAR approaches are invaluable. These methods rely on analyzing a set of molecules that are known to interact with the target to deduce the necessary structural features for activity (the pharmacophore). creative-proteomics.com

For Acetamide, N-(ethoxynitrophenyl)-, this would involve synthesizing and testing a series of analogues with systematic modifications. By comparing the biological activities of these analogues, researchers can infer the importance of different parts of the molecule. oncodesign-services.com For instance, the position of the ethoxy and nitro groups on the phenyl ring (ortho, meta, para) would likely have a significant impact on activity. Similarly, modifications to the acetamide group could reveal key interaction points. researchgate.net

Table 3: Hypothetical SAR Exploration of Acetamide, N-(ethoxynitrophenyl)- Analogues

| R1 (Ethoxy Position) | R2 (Nitro Position) | R3 (Acetamide N-substituent) | Expected Activity Trend | Rationale based on General SAR Principles |

| 4-ethoxy | 2-nitro | H | Baseline | Starting compound. |

| 2-ethoxy | 4-nitro | H | Varies | Steric hindrance from ortho-substituents can decrease activity by altering the conformation. |

| 4-ethoxy | 3-nitro | H | Varies | Changing electronic distribution on the ring affects binding. |

| 4-ethoxy | 2-nitro | Methyl | Likely Decrease | Added bulk on the amide nitrogen may disrupt hydrogen bonding or create steric clashes. |

| 4-hydroxy | 2-nitro | H | Likely Increase/Decrease | A hydroxyl group can act as a hydrogen bond donor/acceptor, potentially improving binding affinity, but also altering solubility. |

| 4-ethoxy | 2-amino | H | Likely Varies | Replacing the electron-withdrawing nitro with an electron-donating amino group drastically changes electronic properties and hydrogen bonding potential. |

This is a hypothetical table illustrating the principles of SAR analysis. The expected trends are based on general knowledge from studies on related compounds and are not based on experimental data for this specific molecule.

Spectroscopic Structure-Activity Relationship (S-SAR) Analysis

Spectroscopic techniques can be used to correlate specific structural features with biological activity, a concept known as S-SAR. researchgate.net These methods can provide insights into how a molecule's electronic and vibrational properties relate to its function.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool in SAR studies. solubilityofthings.com Chemical shift perturbations in the NMR spectrum of a target protein upon binding of a ligand like Acetamide, N-(ethoxynitrophenyl)- can identify the specific amino acids involved in the interaction. nih.govmdpi.com This "SAR by NMR" approach can map the binding site and guide the design of more potent analogues. slideshare.net

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy measures the vibrations of bonds within a molecule. spectroscopyonline.com For Acetamide, N-(ethoxynitrophenyl)-, characteristic peaks for the C=O of the amide, the N-H bond, and the N-O bonds of the nitro group would be prominent. Changes in the position and intensity of these peaks in different analogues or upon binding to a target can provide clues about the interactions involved. nih.govmdpi.com For example, a shift in the C=O stretching frequency could indicate its involvement in hydrogen bonding with a receptor. mdpi.com

A novel approach termed Spectral-SAR (S-SAR) formalizes this by treating structural descriptors as vectors in a data space, offering a different mathematical framework to the traditional multi-regression models of QSAR. researchgate.net

Conformational Analysis in SAR Elucidation

The 3D conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to fit into a receptor's binding site. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies.

For Acetamide, N-(ethoxynitrophenyl)-, key considerations would include:

Orientation of the Ethoxy Group: The rotation of the ethyl group relative to the phenyl ring can influence interactions with hydrophobic pockets in a receptor.

Amide Bond Geometry: The amide bond itself is planar, but its orientation relative to the ring is crucial. Studies on related acetamides have used computational methods to identify low-energy rotamers and understand the barriers to their interconversion.

Understanding the preferred low-energy conformations and the energy barriers between them is essential. The biologically active conformation is not necessarily the lowest energy conformation, but it must be accessible for the molecule to exert its effect. nih.gov SAR studies on related compounds have shown that introducing rigid linkers or bulky groups can restrict conformational flexibility, which can either enhance or diminish activity depending on whether the favored conformation is optimal for binding. nih.gov

Advanced Analytical Methodologies for Compound Analysis

Chromatography-Mass Spectrometry Integration

The coupling of chromatography with mass spectrometry represents a powerful analytical approach, providing both separation of complex mixtures and specific identification of the components. This "hyphenated technique" is a cornerstone of modern analytical chemistry. nih.gov Chromatography first separates the individual chemical components within a sample, after which mass spectrometry provides information about the mass and structure of each component, allowing for highly selective and sensitive detection and identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds. For "Acetamide, N-(ethoxynitrophenyl)-", assuming sufficient volatility and thermal stability, GC-MS serves as a definitive tool for establishing its identity and assessing its purity. The gas chromatograph separates the target compound from any impurities, such as starting materials, byproducts, or degradation products.

Following separation, the mass spectrometer bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of the parent ion and its fragments. By comparing the obtained spectrum with a reference spectrum from a database, such as the NIST Mass Spectrometry Data Center, the identity of "Acetamide, N-(ethoxynitrophenyl)-" can be unequivocally confirmed. nist.govnist.gov The purity is determined by the relative area of the chromatographic peak corresponding to the compound of interest compared to the total area of all peaks. Portable GC-MS systems have also emerged, offering the potential for point-of-care or field analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Acetamide (B32628) Derivatives

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | DB-1 (or similar non-polar) | Separation of compounds based on boiling point. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp 60°C, ramp to 280°C | Separates compounds with a wide range of boiling points. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| MS Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable fragmentation patterns. |

| MS Analyzer | Quadrupole or Ion Trap | Filters ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Amplifies the ion signal for sensitive detection. |

For compounds that are non-volatile, thermally labile, or of high molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. "Acetamide, N-(ethoxynitrophenyl)-" and its potential metabolites in biological fluids or environmental samples are often better suited for LC-MS analysis. LC separates compounds in a liquid mobile phase, which avoids the need for high temperatures that could degrade the analyte.

The development of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has seamlessly linked LC with MS. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for quantifying low levels of the compound in complex matrices like cigarette smoke or biological samples. coresta.org This technique involves selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion, which significantly reduces background noise and improves detection limits. nih.gov

Table 2: Representative LC-MS/MS Parameters for Acetamide Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | C18 Reverse Phase | Separation of moderately polar to non-polar compounds. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | Efficiently elutes compounds with varying polarities. Formic acid aids in ionization. sielc.com |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |

| MS Ion Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for sensitive detection. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific parent-to-fragment ion transitions. |

Advanced Hyphenated Techniques

Beyond standard GC-MS and LC-MS, more advanced hyphenated techniques provide deeper analytical insights. The use of tandem mass spectrometry (MS-MS) is a significant advancement, as it allows for the fragmentation of selected ions to provide structural information. nih.gov This is particularly useful for distinguishing between isomers and identifying unknown metabolites of "Acetamide, N-(ethoxynitrophenyl)-".

Other powerful combinations include LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), which provides detailed structural information about the separated compounds online, and multidimensional chromatography (e.g., GCxGC-MS), which offers vastly increased peak capacity for analyzing extremely complex samples. These sophisticated techniques are invaluable in research settings for metabolite identification, impurity profiling, and quality control of herbal medicines where complex mixtures are common. nih.gov

Method Optimization for Reproducibility and Robustness

The development of a reliable analytical method does not end with the choice of instrumentation. Rigorous method optimization is required to ensure that the results are reproducible, robust, and accurate over the long term.

For certain analytes, derivatization is a crucial step to improve their analytical characteristics for techniques like GC-MS. researchgate.net This chemical modification can increase a compound's volatility, improve its thermal stability, and enhance its detectability. For instance, in the analysis of acetamide, direct injection into a hot GC inlet can cause thermal decomposition of other compounds in the sample matrix, leading to the artificial formation of acetamide and inaccurate results. nih.gov

A validated solution to this problem is pre-injection derivatization. One successful strategy involves the automated derivatization of acetamide with 9-xanthydrol under acidic conditions to form xanthyl-acetamide. nih.gov This derivative is more suitable for GC analysis and prevents the analytical artifact. Other common derivatization approaches include silylation, where active hydrogens are replaced with a silyl (B83357) group, a technique frequently used for various analytes. researchgate.net Automating this derivatization step using robotic liquid handlers minimizes human error and improves throughput and reproducibility.

Table 3: Comparison of Derivatization Approaches for Amide Analysis

| Technique | Reagent Example | Advantages | Considerations |

|---|---|---|---|

| Xanthydrol Derivatization | 9-Xanthydrol | Prevents thermal degradation artifacts; forms stable derivative for GC-MS. nih.gov | Requires specific reaction conditions (acidic pH, incubation). nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability; widely applicable. researchgate.net | Reagents are sensitive to moisture; may produce multiple derivatives. |

| Acylation | Acetic Anhydride (B1165640) | Can improve chromatographic behavior and introduce a specific tag for detection. | Reagents can be corrosive; byproducts may interfere with analysis. |

Quality Control (QC) and Quality Assurance (QA) are essential components of any analytical workflow to guarantee the integrity of the data. This involves a systematic approach to monitoring and validating the performance of the analytical method. Key practices include:

Use of Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard is added to every sample. For acetamide analysis, deuterated analogs (e.g., d3-acetamide) are ideal as they behave almost identically to the analyte during extraction and analysis but are distinguishable by mass spectrometry. nih.gov

Method Validation: The analytical method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). This process verifies the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

System Suitability Tests: Before running a sequence of samples, system suitability tests are performed to ensure the chromatographic and mass spectrometric systems are functioning correctly.

By implementing these advanced analytical techniques and rigorous quality control measures, a comprehensive and reliable characterization of "Acetamide, N-(ethoxynitrophenyl)-" can be achieved.

Conclusion and Future Research Directions

Current Gaps in Research

Despite the broad interest in acetamide (B32628) derivatives, research specifically focused on "Acetamide, N-(ethoxynitrophenyl)-" is limited. A thorough review of existing literature indicates several key areas where knowledge is lacking:

Comprehensive Biological Screening: While related acetamide compounds have been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, a comprehensive screening of "Acetamide, N-(ethoxynitrophenyl)-" against a wide range of biological targets is yet to be performed. ontosight.ai Its specific interactions with enzymes and receptors are largely unknown.